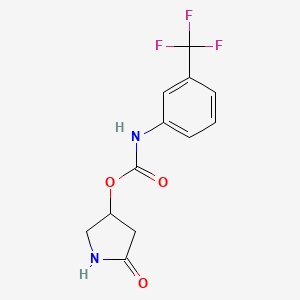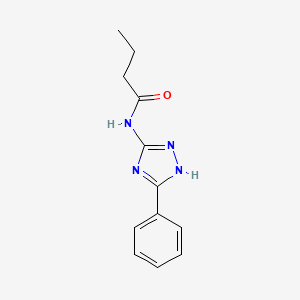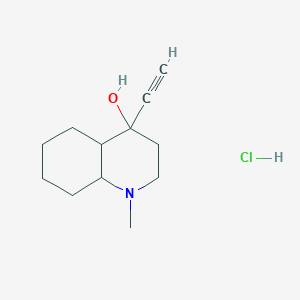![molecular formula C60H82O10 B12897786 Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) hexanedioate CAS No. 848139-54-8](/img/structure/B12897786.png)
Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) hexanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-((4-(tetradecyloxy)benzoyl)oxy)phenyl) adipate is a complex organic compound with the molecular formula C60H82O10. This compound is known for its unique structural properties, which include two benzoyl groups linked by an adipate ester. It is primarily used in various industrial applications due to its stability and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-((4-(tetradecyloxy)benzoyl)oxy)phenyl) adipate typically involves the esterification of 4-(tetradecyloxy)benzoic acid with adipic acid. The reaction is carried out under controlled conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of Bis(4-((4-(tetradecyloxy)benzoyl)oxy)phenyl) adipate is scaled up using large reactors. The process involves the continuous feeding of reactants and the removal of by-products to maintain the efficiency of the reaction. Advanced purification techniques, such as distillation and crystallization, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Bis(4-((4-(tetradecyloxy)benzoyl)oxy)phenyl) adipate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The benzoyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzoyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis(4-((4-(tetradecyloxy)benzoyl)oxy)phenyl) adipate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as low dielectric constants and high-temperature resistance
Mechanism of Action
The mechanism of action of Bis(4-((4-(tetradecyloxy)benzoyl)oxy)phenyl) adipate involves its interaction with molecular targets through its ester and benzoyl groups. These interactions can lead to various biochemical and physicochemical effects, depending on the specific application. The compound’s ability to form stable complexes with other molecules makes it valuable in various fields of research and industry.
Comparison with Similar Compounds
Similar Compounds
- Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) hexanedioate
- Hexanedioic acid, bis[4-[[4-(tetradecyloxy)benzoyl]oxy]phenyl] ester
Uniqueness
Bis(4-((4-(tetradecyloxy)benzoyl)oxy)phenyl) adipate stands out due to its unique combination of long alkyl chains and ester linkages, which impart specific physical and chemical properties. These properties make it suitable for applications requiring high stability, low dielectric constants, and resistance to high temperatures .
Properties
CAS No. |
848139-54-8 |
|---|---|
Molecular Formula |
C60H82O10 |
Molecular Weight |
963.3 g/mol |
IUPAC Name |
bis[4-(4-tetradecoxybenzoyl)oxyphenyl] hexanedioate |
InChI |
InChI=1S/C60H82O10/c1-3-5-7-9-11-13-15-17-19-21-23-27-47-65-51-35-31-49(32-36-51)59(63)69-55-43-39-53(40-44-55)67-57(61)29-25-26-30-58(62)68-54-41-45-56(46-42-54)70-60(64)50-33-37-52(38-34-50)66-48-28-24-22-20-18-16-14-12-10-8-6-4-2/h31-46H,3-30,47-48H2,1-2H3 |
InChI Key |
SPXJPBAEFTWJKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)CCCCC(=O)OC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)OCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Ethyl-N-[2-(6-oxo-3,6-dihydro-9H-purin-9-yl)ethyl]formamide](/img/structure/B12897706.png)
![3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline](/img/structure/B12897713.png)


![1-[5-(Diethylamino)-2-methyl-4-propyl-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B12897728.png)


![[4-(2-Ethyl-2H-1,2,3-triazol-4-yl)phenoxy]acetic acid](/img/structure/B12897757.png)
![{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethanesulfinyl}acetonitrile](/img/structure/B12897764.png)
![1-[2-(4-Chlorophenyl)-6-methoxyquinolin-4-yl]-2-(dihexylamino)ethanol](/img/structure/B12897772.png)

![Cis-3a-methyl-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine](/img/structure/B12897780.png)
![4-[(4-chlorobenzyl)oxy]-3-methoxy-N-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12897798.png)

